molecular formula C9H20N2O B3086645 2-Amino-4-methylpentanoic acid isopropylamide CAS No. 1161070-80-9

2-Amino-4-methylpentanoic acid isopropylamide

Cat. No. B3086645
CAS RN: 1161070-80-9
M. Wt: 172.27 g/mol
InChI Key: AEIHZGOSMYYCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methylpentanoic acid isopropylamide is a compound that is related to the amino acid leucine . It is also known as N-isopropylleucinamide .


Synthesis Analysis

While specific synthesis methods for 2-Amino-4-methylpentanoic acid isopropylamide were not found, a related compound, 2-amino-4-methylpyridinium-4-hydroxybenzolate, was synthesized using a slow solvent evaporation method .


Molecular Structure Analysis

The molecular formula for 2-Amino-4-methylpentanoic acid isopropylamide is C9H20N2O . It is related to the structure of leucine, which has the formula C6H13NO2 .

Scientific Research Applications

Synthesis and Structural Revision

Diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides C and D, were synthesized, leading to a structural revision of these compounds. This research contributes to the understanding of amino acid derivatives in natural products and their synthesis methodologies (Sepe et al., 2010).

Crystallography of Amino Acids

A new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, l-isoleucine, was characterized, providing insights into the structural aspects of amino acids and their polymorphic forms. This contributes to the field of crystallography and molecular structure analysis (Curland et al., 2018).

Biological Activity of Derivatives

The synthesis and evaluation of nitrogenous compounds, including amino acid derivatives from the deep-sea derived fungus Leptosphaeria sp., shed light on the potential biological activities of these compounds. This research highlights the importance of marine-derived fungi in discovering novel bioactive substances (Luo et al., 2018).

Corrosion Inhibition

The corrosion inhibition effect of 2-amino-4-methylpentanoic acid on high carbon steel in hydrochloric acid was studied. This work showcases the potential application of amino acids as eco-friendly corrosion inhibitors, contributing to materials science and engineering (Loto, 2017).

Analytical Method Development

The establishment of a gas chromatography method for the determination of 4-amino-2-methylpentane emphasizes the importance of analytical techniques in quality control and assurance of chemical substances, supporting the pharmaceutical and chemical industries (Zhao et al., 2017).

properties

IUPAC Name

2-amino-4-methyl-N-propan-2-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-6(2)5-8(10)9(12)11-7(3)4/h6-8H,5,10H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIHZGOSMYYCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpentanoic acid isopropylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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